2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide
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Overview
Description
2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide is an organic compound with the molecular formula C28H24N2O5 It is a complex molecule featuring methoxy, amino, and sulfonyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitration and Reduction: The acylated benzene ring undergoes nitration followed by reduction to introduce amino groups.
Sulfonylation: The amino groups are then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amino groups.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-{[(4-methoxyphenyl)amino]benzyl}phenyl)benzamide
- 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
- 2-methoxy-N-(3-((2-methoxybenzoyl)amino)-2-methylphenyl)benzamide
Uniqueness
2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H20N2O5S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-27-17-11-7-16(8-12-17)23-29(25,26)18-13-9-15(10-14-18)22-21(24)19-5-3-4-6-20(19)28-2/h3-14,23H,1-2H3,(H,22,24) |
InChI Key |
PLFHSVBLONQWLZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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